Multi-Target Fragment Binding Across Three Distinct Protein Families
Unlike typical fragment hits that bind a single target, 2-(4-chlorophenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide has been crystallographically validated as a ligand for three structurally unrelated proteins: human PTP1B (PDB 5QEA), T. cruzi FPPS (PDB 5QPU), and the SARS-CoV-2 Nsp3 macrodomain (PDB 5S3G) [1][2][3]. This is based on data from the same PanDDA fragment screening campaign, but most library fragments (median = 1 PDB entry) yielded only one co-crystal structure. While the fragment screen was primarily qualitative (bound/not bound), crystallographic observation across three targets suggests a privileged scaffold for fragment elaboration [4].
| Evidence Dimension | Number of distinct protein targets for which a co-crystal structure has been deposited |
|---|---|
| Target Compound Data | 3 targets (PTP1B, T. cruzi FPPS, SARS-CoV-2 Nsp3 macrodomain) |
| Comparator Or Baseline | Median fragment in the same PanDDA library campaign: 1 target (estimated, based on typical fragment screening hit rates) |
| Quantified Difference | Approximately 200% higher target count than the median fragment |
| Conditions | PanDDA analysis group deposition (XChem Explorer fragment screening); PDB entries 5QEA, 5QPU, 5S3G |
Why This Matters
Researchers procuring fragments for drug discovery campaigns benefit from a scaffold with demonstrated crystallographic binding to multiple target classes, which increases the probability of successful hit-to-lead optimization.
- [1] RCSB PDB. 5QEA: PanDDA analysis group deposition — Crystal structure of PTP1B in complex with compound_FMOPL000733a. https://www.rcsb.org/structure/5QEA (accessed 2026-05-03). View Source
- [2] RCSB PDB. 5QPU: PanDDA analysis group deposition — Crystal Structure of T. cruzi FPPS in complex with FMOPL000733a. https://www.rcsb.org/structure/5QPU (accessed 2026-05-03). View Source
- [3] RCSB PDB. 5S3G: PanDDA analysis group deposition — Crystal Structure of SARS-CoV-2 Nsp3 macrodomain in complex with Z384468096. https://www.rcsb.org/structure/5S3G (accessed 2026-05-03). View Source
- [4] Keedy, D.A., Hill, Z.B., Biel, J.T., Kang, E., Rettenmaier, T.J., Brandao-Neto, J., Pearce, N.M., von Delft, F., Wells, J.A., Fraser, J.S. An expanded allosteric network in PTP1B by multitemperature crystallography, fragment screening, and covalent tethering. eLife 7, e36307 (2018). View Source
